molecular formula C14H13NO2S2 B11433974 3-Allyl-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-Allyl-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11433974
M. Wt: 291.4 g/mol
InChI Key: NXVFYDHCENVSDP-FMIVXFBMSA-N
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Description

3-Allyl-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound belonging to the thiazolidinone family Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of N-allylrhodanine with p-methoxybenzaldehyde under Knoevenagel conditions. The reaction is carried out in the presence of acetic acid, which acts as a catalyst. The resulting product is then purified and characterized using various spectroscopic techniques such as IR and NMR spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The allyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

3-Allyl-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Allyl-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or proteins involved in disease pathways. For example, it may inhibit protein kinases or topoisomerases, leading to the disruption of cellular processes in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

    3-Allyl-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a nitro group instead of a methoxy group.

    3-Allyl-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with the methoxy group in a different position.

Uniqueness

3-Allyl-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group at the para position of the benzylidene moiety can enhance its electron-donating properties, potentially leading to different interactions with biological targets compared to its analogs .

Properties

Molecular Formula

C14H13NO2S2

Molecular Weight

291.4 g/mol

IUPAC Name

(5E)-5-[(4-methoxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H13NO2S2/c1-3-8-15-13(16)12(19-14(15)18)9-10-4-6-11(17-2)7-5-10/h3-7,9H,1,8H2,2H3/b12-9+

InChI Key

NXVFYDHCENVSDP-FMIVXFBMSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC=C

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC=C

Origin of Product

United States

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